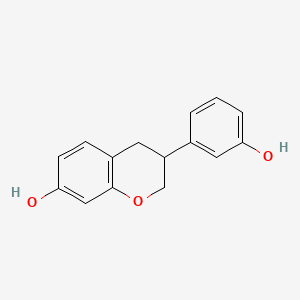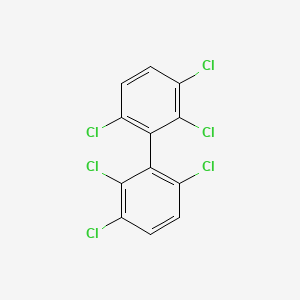
2,2',3,3',6,6'-Hexachlorobiphenyl
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,6,6’-Hexachlorobiphenyl is C12H4Cl6 . The IUPAC name is 1,2,4-trichloro-3-(2,3,6-trichlorophenyl)benzene . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis
Cytochrome P450 enzymes (CYPs) play an essential role in the bio-transformation of polychlorinated biphenyls (PCBs). The metabolic activation of 2,2’,3,3’,6,6’-Hexachlorobiphenyl (PCB136) catalyzed by CYP2B6 has been studied using quantum mechanic/molecular mechanic methods (QM/MM) and density functional theory (DFT) .Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,3’,6,6’-Hexachlorobiphenyl is 360.9 g/mol . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Activation of Nuclear Receptors
PCB 136 atropisomers have been found to exert differential effects on the activation of nuclear receptors . Specifically, (+)-PCB 136 was found to be estrogenic, while (−)-PCB 136 was antiestrogenic . This suggests that PCB 136 could interact with intracellular receptors in a stereospecific manner .
Endocrine Regulation
PCB 136 atropisomers have been found to regulate endocrine signaling . The enantioselective enrichment of PCB atropisomers in animal and human tissues may thus have significant consequences for endocrine-disrupting effects of chiral ortho-substituted PCB congeners .
Metabolic Activation by Cytochrome P450 2B6
The metabolic activation of PCB 136 catalyzed by Cytochrome P450 2B6 has been studied using quantum mechanic/molecular mechanic methods (QM/MM) and density functional theory (DFT) . Electrophilic additions at the C α and C β positions generate different active intermediates .
Bio-transformation of Polychlorinated Biphenyls (PCBs)
Cytochrome P450 enzymes (CYPs) play an essential role in the bio-transformation of PCBs . This work improved the understanding of the metabolism and activation process of chiral PCBs, and can be used as a guide to improve the microbial degradation efficiency of PCB136 .
Risk Evaluation and Environmental Protection
PCB 136 is an environmentally relevant chiral PCB congener . Despite the ban on their production and their generally declining levels both in the environment and in exposed human populations, PCB contamination remains a significant environmental problem in many parts of the world .
Development of New Diagnostic Tools and Medical Devices
Scientific research is used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical devices . The study of PCB 136 could contribute to these areas by providing insights into the effects of this compound on biological systems .
Wirkmechanismus
Target of Action
2,2’,3,3’,6,6’-Hexachlorobiphenyl, also known as PCB 136, is a polychlorinated biphenyl (PCB) that primarily targets Cytochrome P450 enzymes (CYPs) . These enzymes play an essential role in the bio-transformation of PCBs . Additionally, PCB 136 has been found to interact with nuclear receptors in a stereospecific manner .
Mode of Action
The metabolic activation of PCB 136 is catalyzed by CYP2B6 . This process involves electrophilic additions at the C α and C β positions, generating different active intermediates . The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction .
Biochemical Pathways
The metabolism of PCB 136 involves the conversion of active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment . Structural analysis indicates that several residues and interactions play crucial roles in substrate recognition and metabolism . The halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants .
Pharmacokinetics
The metabolism of PCB 136 is also known to be atropselective .
Result of Action
The molecular and cellular effects of PCB 136’s action are complex and depend on its enantiomeric form . For instance, (+)-PCB 136 was found to be estrogenic, while (−)-PCB 136 was antiestrogenic . Both stereoisomers induced the constitutive androgen receptor (CAR)-dependent gene expression . PCB 136 was also a partial inducer of the pregnane X receptor (PXR)-dependent gene expression .
Safety and Hazards
Zukünftige Richtungen
One study suggests that understanding the metabolism and activation process of chiral PCBs can be used as a guide to improve the microbial degradation efficiency of PCB136 . Another study reports that (-)-2,2’,3,3’,6,6’-hexachlorobiphenyl [(-)-PCB 136] enhances the binding of [3H]ryanodine to high-affinity sites on ryanodine receptors type 1(RyR1) and type 2 (RyR2), suggesting potential directions for future research .
Eigenschaften
IUPAC Name |
1,2,4-trichloro-3-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-3-7(15)11(17)9(5)10-6(14)2-4-8(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUUSROAHKTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',6,6'-Hexachlorobiphenyl | |
CAS RN |
38411-22-2 | |
| Record name | PCB 136 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,2',3',6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',6,6'-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',6,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOA04J1VTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) structurally unique?
A: PCB 136 is a chiral molecule, meaning it exists as two non-superimposable mirror image isomers called atropisomers, denoted as (+)-PCB 136 and (-)-PCB 136. This chirality arises from restricted rotation around the biphenyl bond due to the presence of multiple ortho chlorine substitutions. [, ]
Q2: How does the chirality of PCB 136 affect its biological activity?
A: The atropisomers of PCB 136 interact differently with biological targets. Notably, (-)-PCB 136 exhibits enantiospecific binding and activation of ryanodine receptors (RyRs) types 1 and 2, while (+)-PCB 136 is inactive in this regard. [, ] This difference in activity highlights the importance of considering the stereochemistry of PCB 136 when evaluating its toxicological effects.
Q3: What is the primary mechanism of action of PCB 136?
A: PCB 136, specifically the (-)-PCB 136 atropisomer, exerts its neurotoxic effects primarily through the sensitization of ryanodine receptors (RyRs). [, ] RyRs are intracellular calcium channels that play a crucial role in regulating calcium signaling in various cell types, including neurons. [] By binding to RyRs, (-)-PCB 136 enhances their sensitivity to activation, leading to increased calcium release from intracellular stores. [, ] This disruption in calcium homeostasis can have detrimental effects on neuronal function and development. []
Q4: What are the downstream effects of PCB 136's interaction with RyRs?
A: The enantioselective sensitization of RyRs by (-)-PCB 136 has been linked to alterations in neuronal connectivity, including enhanced dendritic growth and increased frequency of spontaneous calcium oscillations in cultured rat hippocampal neurons. [] In contrast, (+)-PCB 136, which does not activate RyRs, does not elicit these effects. [] These findings suggest that the atropselective interaction of PCB 136 with RyRs may contribute to its neurodevelopmental toxicity.
Q5: How is PCB 136 metabolized in the body?
A: PCB 136 is primarily metabolized in the liver by cytochrome P450 (P450) enzymes, primarily those belonging to the CYP2B subfamily. [, , , , , ] These enzymes catalyze the oxidation of PCB 136 to form hydroxylated PCB metabolites (OH-PCBs), such as 2,2',3,3',6,6'-hexachlorobiphenyl-4-ol (4-OH-PCB 136) and 2,2',3,3',6,6'-hexachlorobiphenyl-5-ol (5-OH-PCB 136). [, ] The specific profile of OH-PCBs formed can vary depending on the species, sex, and P450 enzyme induction status. [, , , , ]
Q6: Is the metabolism of PCB 136 enantioselective?
A: Yes, the metabolism of PCB 136 by P450 enzymes is atropselective. [, , , , , ] This means that the two enantiomers of PCB 136 are metabolized at different rates, leading to an enrichment of one enantiomer over the other in tissues and excreta. [, , , , , ] The specific enantiomer that is preferentially metabolized can vary depending on the species and P450 enzyme involved. [, , , , , ]
Q7: What are the implications of PCB 136's environmental persistence?
A: PCB 136 is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in the environment and biota. [, ] This persistence raises concerns about long-term exposure and potential adverse effects on human and animal health. [] Additionally, the biomagnification of PCB 136 in food webs can lead to elevated levels in top predators, including humans, posing further risks. []
Q8: What research tools and resources are available to study PCB 136?
A: Several analytical methods are employed to characterize and quantify PCB 136 and its metabolites, including gas chromatography (GC) coupled with mass spectrometry (MS) and enantioselective GC. [, , ] These methods allow researchers to determine the levels and chiral signatures of PCB 136 in various matrices, including biological samples and environmental samples. [, , ] Computational chemistry and modeling techniques, such as quantitative structure-activity relationship (QSAR) models, can also be employed to predict the toxicity and environmental fate of PCB 136 and its metabolites. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



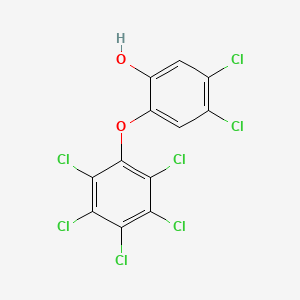
![7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B1221621.png)

![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)

![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)
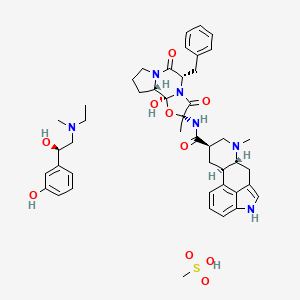



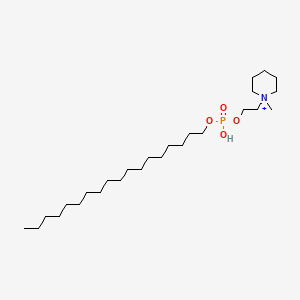

![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)
